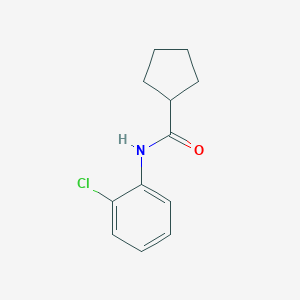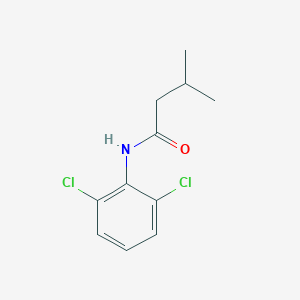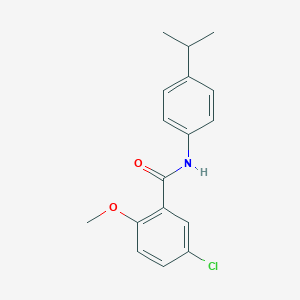
2-iodo-N-(3-methoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iodo-N-(3-methoxypropyl)benzamide is a chemical compound with the molecular formula C11H15IN2O2. It is also known as IMPB and is a derivative of benzamide. This compound has gained significant attention in scientific research due to its potential therapeutic applications. In
作用機序
The mechanism of action of 2-iodo-N-(3-methoxypropyl)benzamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, 2-iodo-N-(3-methoxypropyl)benzamide reduces the production of prostaglandins, resulting in a reduction of inflammation and pain.
In cancer cells, 2-iodo-N-(3-methoxypropyl)benzamide induces apoptosis by activating the intrinsic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases, leading to cell death.
Biochemical and Physiological Effects
2-iodo-N-(3-methoxypropyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2, resulting in a reduction of prostaglandin production. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
実験室実験の利点と制限
One advantage of using 2-iodo-N-(3-methoxypropyl)benzamide in lab experiments is its high purity and yield. The synthesis method for this compound has been reported to have a high yield and purity, making it a suitable compound for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Therefore, it is important to use this compound with caution and to conduct further studies to determine its safety profile.
将来の方向性
There are several future directions for the research of 2-iodo-N-(3-methoxypropyl)benzamide. One direction is to investigate its potential as an anticancer agent in vivo. While in vitro studies have shown promising results, further studies are needed to determine its efficacy and safety in animal models.
Another future direction is to explore the potential of this compound as an anti-inflammatory and analgesic agent. Studies have shown that this compound can inhibit the activity of COX-2, but further studies are needed to determine its efficacy in animal models and its potential for clinical use.
Conclusion
In conclusion, 2-iodo-N-(3-methoxypropyl)benzamide is a chemical compound with potential therapeutic applications. Its synthesis method has a high yield and purity, making it a suitable compound for research purposes. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties, and its mechanism of action involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. While further studies are needed to determine its safety and efficacy, 2-iodo-N-(3-methoxypropyl)benzamide holds promise as a potential therapeutic agent.
合成法
The synthesis of 2-iodo-N-(3-methoxypropyl)benzamide involves the reaction of 2-iodobenzoic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to have a high yield and purity of the product.
科学的研究の応用
2-iodo-N-(3-methoxypropyl)benzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticancer properties. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This inhibition results in a reduction of inflammation and pain.
In addition, 2-iodo-N-(3-methoxypropyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.
特性
分子式 |
C11H14INO2 |
|---|---|
分子量 |
319.14 g/mol |
IUPAC名 |
2-iodo-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H14INO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
InChIキー |
LJFXWNUATKMCBB-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1I |
正規SMILES |
COCCCNC(=O)C1=CC=CC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)







![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)

